molecular formula C18H20ClNS B3179357 Nordosulepin Hydrochloride CAS No. 24881-70-7

Nordosulepin Hydrochloride

Cat. No.: B3179357
CAS No.: 24881-70-7
M. Wt: 317.9 g/mol
InChI Key: NWQQNDSPQDCEEJ-QFHYWFJHSA-N
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Preparation Methods

The synthesis of Nordosulepin Hydrochloride involves the demethylation of Dosulepin. This process typically requires specific reaction conditions, including the use of reagents such as orthophosphoric acid and methanol . Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings.

Chemical Reactions Analysis

Nordosulepin Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Nordosulepin Hydrochloride exerts its effects by inhibiting the reuptake of biogenic amines, such as norepinephrine and serotonin, at the synaptic cleft. This inhibition increases the levels of these neurotransmitters, enhancing their availability and activity in the brain . The compound binds to the norepinephrine transporter and serotonin transporter, blocking their reuptake functions .

Comparison with Similar Compounds

Nordosulepin Hydrochloride is structurally similar to other tricyclic antidepressants, such as Amitriptyline and Imipramine. it is unique due to its specific dibenzothiepine ring system . Similar compounds include:

This compound’s distinct structure and pharmacological properties make it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS.ClH/c1-19-12-6-10-16-15-8-3-2-7-14(15)13-20-18-11-5-4-9-17(16)18;/h2-5,7-11,19H,6,12-13H2,1H3;1H/b16-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQQNDSPQDCEEJ-QFHYWFJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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